

Spectroscopic Analysis of 4-Bromo-2-(bromomethyl)-1-iodobenzene: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-(bromomethyl)-1-iodobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound **4-Bromo-2-(bromomethyl)-1-iodobenzene** ($C_7H_5Br_2I$). Due to the limited availability of public experimental spectra for this specific molecule, this document combines theoretical predictions based on established spectroscopic principles with generalized, industry-standard experimental protocols. This guide is intended to serve as a robust reference for the characterization and identification of this compound in a research and development setting.

Compound Overview

IUPAC Name: **4-Bromo-2-(bromomethyl)-1-iodobenzene** Molecular Formula: $C_7H_5Br_2I$

Molecular Weight: 375.83 g/mol CAS Number: 495414-06-7

This compound is a polyhalogenated aromatic hydrocarbon, a class of molecules often used as intermediates in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. Accurate spectroscopic characterization is critical for confirming its identity and purity.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4-Bromo-2-(bromomethyl)-1-iodobenzene**. These predictions are derived from established principles of NMR, IR, and MS, and by comparing with data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	Doublet	1H	Aromatic H (adjacent to Iodine)
~ 7.5 - 7.7	Doublet of Doublets	1H	Aromatic H (between Br and I)
~ 7.2 - 7.4	Doublet	1H	Aromatic H (adjacent to Bromomethyl)
~ 4.5 - 4.7	Singlet	2H	$-\text{CH}_2\text{Br}$ (Bromomethyl)

Table 2: Predicted ^{13}C NMR Spectral Data Solvent: CDCl_3

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 140 - 145	C-Br (Aromatic)	Deshielded by electronegative Br.
~ 135 - 140	C- CH_2Br (Aromatic)	Substituted aromatic carbon.
~ 130 - 135	CH (Aromatic)	Aromatic methine carbon.
~ 125 - 130	CH (Aromatic)	Aromatic methine carbon.
~ 100 - 105	C-I (Aromatic)	Strong shielding due to the "heavy atom effect" of Iodine. [1]
~ 30 - 35	$-\text{CH}_2\text{Br}$ (Bromomethyl)	Aliphatic carbon attached to Bromine.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands Sample Preparation: KBr Pellet or Thin Solid Film

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1600 - 1450	Medium-Strong	Aromatic C=C Ring Stretch
1250 - 1200	Strong	C-H In-plane Bending
1050 - 1000	Strong	C-Br (Aromatic) Stretch
850 - 800	Strong	C-H Out-of-plane Bending (indicative of substitution pattern)
700 - 600	Medium-Strong	C-Br (Aliphatic) Stretch
~ 500	Medium	C-I Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

m/z Value	Ion	Comments
374/376/378	[M] ⁺	Molecular ion peak cluster. The characteristic 1:2:1 intensity ratio is due to the two bromine isotopes (⁷⁹ Br and ⁸¹ Br).[2][3]
295/297	[M - Br] ⁺	Loss of one bromine atom.
218	[M - Br - I] ⁺	Loss of a bromine and an iodine atom.
139	[C ₇ H ₅ Br] ⁺	Fragment corresponding to the brominated aromatic ring.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data described above.

NMR Sample Preparation and Acquisition

- Sample Preparation: Weigh approximately 10-20 mg of **4-Bromo-2-(bromomethyl)-1-iodobenzene** and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl_3) within a clean, dry NMR tube.^[4] Ensure the solid is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the CDCl_3 solvent peak (77.16 ppm).

IR Spectrum Acquisition (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.^{[5][6]}
- Film Deposition: Place a drop of this solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.^[7]

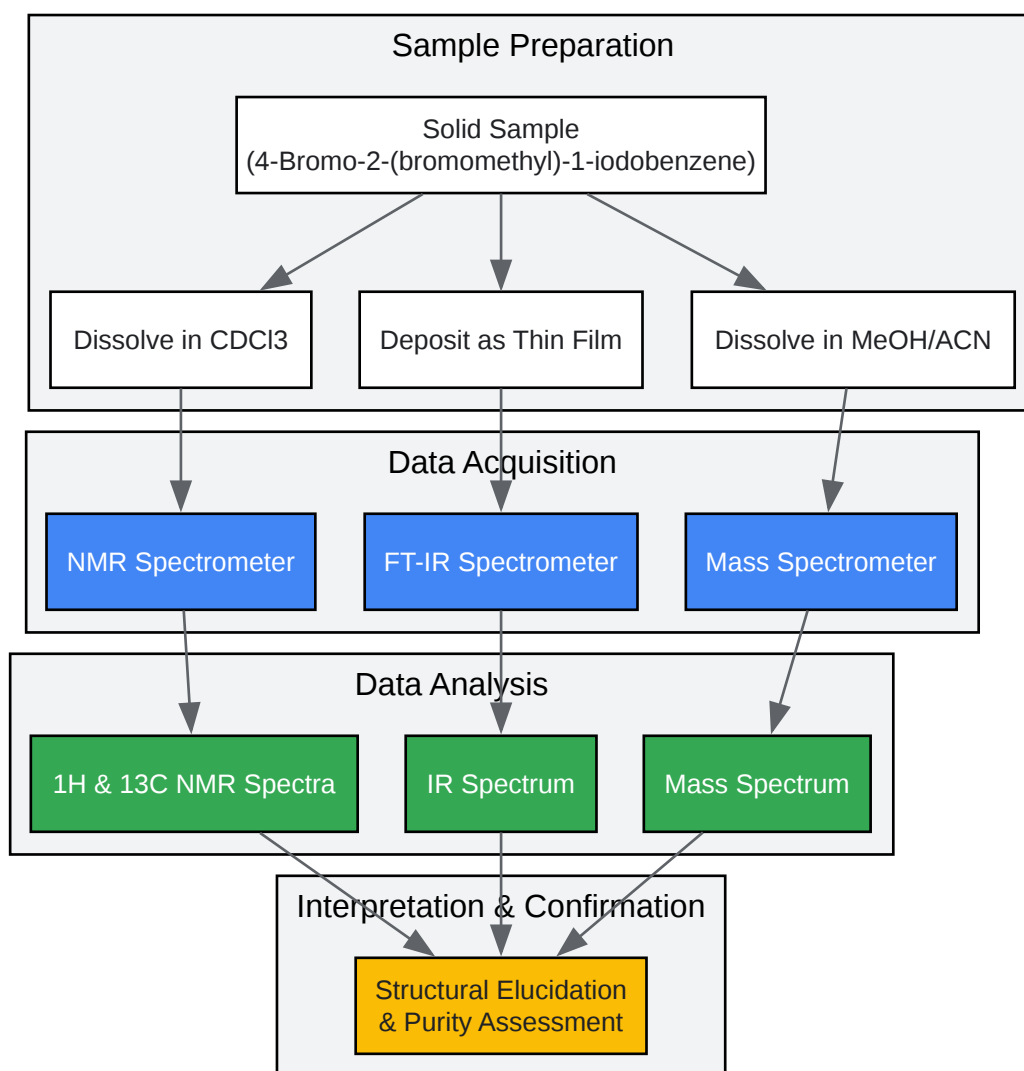
- Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm^{-1} . A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.[8]

Mass Spectrum Acquisition (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]
- Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS). ESI is a "soft" ionization technique that typically keeps the molecular ion intact.[10][11]
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Apply a high voltage to the ESI needle to generate charged droplets.
 - Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500 amu) in positive ion mode.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **4-Bromo-2-(bromomethyl)-1-iodobenzene**.



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Caption: Workflow for Spectroscopic Analysis of an Organic Solid.

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